(+)-Urobilin

Description

BenchChem offers high-quality (+)-Urobilin suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (+)-Urobilin including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

6921-61-5 |

|---|---|

Molecular Formula |

C33H42N4O6 |

Molecular Weight |

590.7 g/mol |

IUPAC Name |

3-[(2Z)-2-[[3-(2-carboxyethyl)-5-[[(2R)-3-ethyl-4-methyl-5-oxo-1,2-dihydropyrrol-2-yl]methyl]-4-methyl-1H-pyrrol-2-yl]methylidene]-5-[[(2R)-4-ethyl-3-methyl-5-oxo-1,2-dihydropyrrol-2-yl]methyl]-4-methylpyrrol-3-yl]propanoic acid |

InChI |

InChI=1S/C33H42N4O6/c1-7-20-19(6)32(42)37-27(20)14-25-18(5)23(10-12-31(40)41)29(35-25)15-28-22(9-11-30(38)39)17(4)24(34-28)13-26-16(3)21(8-2)33(43)36-26/h15,26-27,35H,7-14H2,1-6H3,(H,36,43)(H,37,42)(H,38,39)(H,40,41)/b28-15-/t26-,27-/m1/s1 |

InChI Key |

KDCCOOGTVSRCHX-PXQXBSAQSA-N |

SMILES |

CCC1=C(C(=O)NC1CC2=C(C(=C(N2)C=C3C(=C(C(=N3)CC4C(=C(C(=O)N4)CC)C)C)CCC(=O)O)CCC(=O)O)C)C |

Isomeric SMILES |

CCC1=C(C(=O)N[C@@H]1CC2=C(C(=C(N2)/C=C\3/C(=C(C(=N3)C[C@@H]4C(=C(C(=O)N4)CC)C)C)CCC(=O)O)CCC(=O)O)C)C |

Canonical SMILES |

CCC1=C(C(=O)NC1CC2=C(C(=C(N2)C=C3C(=C(C(=N3)CC4C(=C(C(=O)N4)CC)C)C)CCC(=O)O)CCC(=O)O)C)C |

Synonyms |

Urobilin |

Origin of Product |

United States |

Foundational & Exploratory

(+)-Urobilin chemical structure and properties

An In-depth Technical Guide to (+)-Urobilin: Chemical Structure, Properties, and Biological Significance

Introduction

(+)-Urobilin, also known as urochrome, is a linear tetrapyrrole bile pigment that is the primary chemical compound responsible for the yellow coloration of urine.[1][2] It is a terminal product of heme catabolism, formed through the metabolic processing of bilirubin (B190676) by gut microbiota.[2][3] Clinically, the levels of urobilin (B239242) and its precursor, urobilinogen (B88839), serve as important diagnostic markers for hepatobiliary and hemolytic diseases.[1][4] This document provides a comprehensive overview of the chemical structure, physicochemical properties, biosynthesis, and known biological interactions of (+)-urobilin, intended for researchers, scientists, and professionals in drug development.

Chemical Structure and Physicochemical Properties

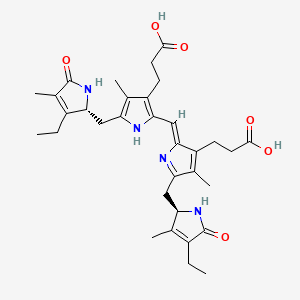

(+)-Urobilin is a complex organic molecule characterized by a chain of four pyrrole (B145914) rings.[1] Its structure includes ethyl, methyl, and propionic acid functional groups.

Identifiers and Chemical Formula

| Identifier | Value |

| IUPAC Name | 3-[(2Z)-2-[[3-(2-carboxyethyl)-5-[[(2R)-3-ethyl-4-methyl-5-oxo-1,2-dihydropyrrol-2-yl]methyl]-4-methyl-1H-pyrrol-2-yl]methylidene]-5-[[(2R)-4-ethyl-3-methyl-5-oxo-1,2-dihydropyrrol-2-yl]methyl]-4-methylpyrrol-3-yl]propanoic acid[5] |

| CAS Number | 6921-61-5[5] (for (+)-Urobilin); 1856-98-0 (for i-Urobilin)[6][7][8] |

| Molecular Formula | C₃₃H₄₂N₄O₆[1][5][6] |

| Synonyms | (+)-Urobilin, Urochrome, Mesourobilin ixalpha[1][2][5] |

Physicochemical Data

The following table summarizes the key physicochemical properties of (+)-urobilin.

| Property | Value | Source |

| Average Molecular Weight | 590.7 g/mol | [1][5][6] |

| Monoisotopic Molecular Weight | 590.31043507 Da | [5][6] |

| Appearance | Yellow crystals | [7] |

| Melting Point | 236 °C | [7] |

| Water Solubility | Soluble | [7] |

| logP (Octanol-Water Partition Coefficient) | 1.6 | [5][6] |

| Hydrogen Bond Donor Count | 5 | [5] |

| Hydrogen Bond Acceptor Count | 7 | [9] |

| Polar Surface Area | 160.95 Ų | [9] |

| Rotatable Bond Count | 13 | [9] |

| pKa (Strongest Acidic) | 3.88 | [9] |

| pKa (Strongest Basic) | 5.98 | [9] |

Biosynthesis and Metabolism

The formation of urobilin is an intricate multi-step process that begins with the breakdown of heme from aged red blood cells and concludes with microbial metabolism in the gut and subsequent oxidation.

Heme Degradation and Bilirubin Formation

The lifecycle of red blood cells is approximately 120 days, after which they are phagocytosed by macrophages in the reticuloendothelial system.[3] The heme portion of hemoglobin is catabolized by heme oxygenase into biliverdin (B22007), which is then reduced to bilirubin by biliverdin reductase.[3][10] This unconjugated bilirubin is hydrophobic and is transported in the bloodstream bound to albumin.[10][11]

Hepatic Conjugation and Intestinal Conversion

In the liver, unconjugated bilirubin is taken up by hepatocytes and conjugated with glucuronic acid by the enzyme UDP-glucuronosyltransferase 1A1 (UGT1A1), forming water-soluble bilirubin diglucuronide.[11][12] This conjugated bilirubin is excreted into the intestines as a component of bile.[3][12]

Microbial Reduction to Urobilinogen

Within the large intestine, gut bacteria, primarily from the Firmicutes phylum, metabolize the conjugated bilirubin.[11] The glucuronic acid moieties are removed, and the bilirubin is reduced to the colorless compound urobilinogen by the recently identified microbial enzyme bilirubin reductase (BilR).[1][2][11]

Enterohepatic Circulation and Excretion

A significant portion of urobilinogen (around 80-90%) is further converted by gut microbes into stercobilin, the pigment that gives feces its characteristic brown color.[1][4] The remaining 10-20% of urobilinogen is reabsorbed into the bloodstream via the enterohepatic circulation.[1] Most of this reabsorbed urobilinogen is taken up by the liver and re-excreted into the bile. A small fraction (less than 4 mg daily) escapes hepatic clearance, enters systemic circulation, and is filtered by the kidneys for excretion in the urine.[1][12]

Oxidation to Urobilin

Upon exposure to air (oxygen), the colorless urobilinogen excreted in the urine is spontaneously oxidized to form the yellow-pigmented (+)-urobilin.[2][3]

Biological Activities and Signaling

While primarily known as a metabolic waste product, recent research has begun to explore other biological roles for urobilin and its precursors.

Albumin Binding

Similar to its precursor bilirubin, urobilin binds to serum albumin for transport in the circulation.[11][13] In silico docking analyses and autofluorescence studies have demonstrated this interaction.[13] It is hypothesized that urobilin may compete with bilirubin for binding sites on albumin, which could have implications in conditions with high urobilin levels.[11][13]

Antioxidant Properties

The antioxidant potential of bile pigments is an area of active research. Bilirubin is known to possess potent antioxidant properties.[10] Studies on urobilinogen, the direct precursor to urobilin, have shown that it has significant DPPH radical scavenging activity, even higher than that of α-tocopherol and bilirubin.[14] This activity is attributed to the ability of the C10 methylene (B1212753) bridge to donate a hydrogen atom, thereby inhibiting radical chain reactions.[14] While direct, extensive studies on the antioxidant capacity of (+)-urobilin itself are less common, its structural similarity to other antioxidant bile pigments suggests it may also contribute to redox balance.

Experimental Protocols

This section details a representative methodology for assessing the antioxidant capacity of urobilinogen, a protocol that can be adapted for (+)-urobilin.

DPPH Radical Scavenging Activity Assay

This experiment quantifies the ability of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical. The reduction of the DPPH radical is measured spectrophotometrically.

Materials:

-

(+)-Urobilin or synthesized urobilinogen

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol or Ethanol

-

Spectrophotometer

-

Test tubes or 96-well plate

-

Reference antioxidants (e.g., α-tocopherol, ascorbic acid)

Protocol:

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The solution should have a deep violet color.

-

Preparation of Test Samples: Prepare a stock solution of (+)-urobilin in a suitable solvent (e.g., methanol, slightly basic ethanol).[15] Create a series of dilutions to test a range of concentrations.

-

Reaction Mixture: In a test tube or microplate well, add 1.0 mL of the DPPH solution to 1.0 mL of the urobilin sample solution at various concentrations.

-

Incubation: Mix the solutions thoroughly and incubate in the dark at room temperature for 30 minutes. A color change from violet to yellow indicates radical scavenging.

-

Spectrophotometric Measurement: Measure the absorbance of the solutions at 517 nm against a blank (methanol).

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: Scavenging Activity (%) = [(A₀ - A₁) / A₀] x 100 Where A₀ is the absorbance of the control (DPPH solution without the sample) and A₁ is the absorbance of the sample.

-

Data Analysis: Plot the scavenging percentage against the concentration of (+)-urobilin to determine the EC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).

Clinical Significance

The measurement of urinary urobilinogen (which is then oxidized to urobilin) is a standard component of urinalysis.[3][7]

-

Elevated Levels: Increased urinary urobilinogen can indicate conditions that cause an overproduction of bilirubin, such as hemolytic anemia, or conditions where the liver's ability to process reabsorbed urobilinogen is impaired, such as hepatitis.[1][16]

-

Low or Absent Levels: Conversely, low or absent levels of urinary urobilinogen may suggest a biliary obstruction, which prevents bilirubin from reaching the intestines for conversion.[1][2] This often results in pale, clay-colored stools and dark urine due to the renal excretion of excess conjugated bilirubin.[2][16]

Conclusion

(+)-Urobilin is a clinically significant biomarker and a terminal metabolite of the complex heme degradation pathway. Its chemical properties and biosynthesis are well-characterized, linking erythrocyte turnover, liver function, and gut microbial activity. While traditionally viewed as a waste product, emerging research into its biological activities, such as albumin binding and potential antioxidant functions, suggests a more multifaceted role. Further investigation into these properties may open new avenues for understanding its physiological and pathophysiological significance.

References

- 1. grokipedia.com [grokipedia.com]

- 2. Urobilin - Wikipedia [en.wikipedia.org]

- 3. Human Metabolome Database: Showing metabocard for Urobilin (HMDB0004160) [hmdb.ca]

- 4. livebeyondsports.com [livebeyondsports.com]

- 5. Urobilin, (+)- | C33H42N4O6 | CID 12358652 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Urobilin | C33H42N4O6 | CID 5280819 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. acs.org [acs.org]

- 8. Buy Urobilin | 1856-98-0 [smolecule.com]

- 9. Showing Compound Urobilin (FDB111639) - FooDB [foodb.ca]

- 10. Bilirubin - Wikipedia [en.wikipedia.org]

- 11. Urobilin Derived from Bilirubin Bioconversion Binds Albumin and May Interfere with Bilirubin Interacting with Albumin: Implications for Disease Pathology - PMC [pmc.ncbi.nlm.nih.gov]

- 12. taylorandfrancis.com [taylorandfrancis.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Urobilin Hydrochloride - Echelon Biosciences [echelon-inc.com]

- 16. Urobilinogen - Wikipedia [en.wikipedia.org]

The Discovery and Isolation of Urobilin Enantiomers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Urobilin (B239242), a key biomarker in clinical urinalysis, is a tetrapyrrole pigment responsible for the characteristic yellow color of urine. Its formation is the final step in the metabolic breakdown of heme. Beyond its clinical significance as an indicator of hepatobiliary and hemolytic function, the stereochemistry of urobilin and its related compounds, particularly the existence of enantiomers, has been a subject of scientific inquiry for decades. This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of urobilin enantiomers. It details the metabolic pathways leading to their formation, outlines experimental protocols for their isolation and separation, and presents their key physicochemical properties. The guide is intended to serve as a valuable resource for researchers in biochemistry, medicine, and drug development who are interested in the nuanced roles of these fascinating molecules.

Introduction: The Significance of Urobilin Stereochemistry

Urobilin is not a single entity but exists as a family of related chemical compounds. The most well-known are i-urobilin, d-urobilin (B1240174), and l-stercobilin (also known as l-urobilin). The prefixes 'd' and 'l' denote their dextrorotatory and levorotatory optical activity, respectively, arising from the presence of chiral centers in their molecular structures. The differential formation and excretion of these enantiomers can provide deeper insights into metabolic processes and pathological conditions than the measurement of total urobilin alone. Understanding the stereospecific pathways and developing robust methods for the separation and quantification of these enantiomers are therefore of significant interest in clinical diagnostics and biomedical research.

Historical Perspective: The Discovery of Urobilin Enantiomers

The story of urobilin enantiomers is intrinsically linked to the pioneering work of Cecil James Watson in the mid-20th century. His meticulous investigations into the pigments of bile and feces laid the groundwork for our current understanding.

-

Early Observations: Initial studies focused on "urobilin" as a single substance. However, variations in the physical and chemical properties of urobilin preparations from different sources hinted at the existence of multiple forms.

-

The Work of C.J. Watson: Watson and his colleagues, through a series of seminal studies, successfully isolated and crystallized different urobilinoids from feces and urine.[1][2][3] They were able to demonstrate that the urobilin found in the feces of patients with certain conditions was optically active.

-

Resolution of Enantiomers: A significant breakthrough was the separation of naturally occurring i-urobilin into its optically active components.[3] This was achieved by fractional crystallization of the urobilinogen (B88839), the colorless precursor, followed by its oxidation to urobilin. This work provided conclusive evidence for the existence of urobilin enantiomers in biological systems.

The historical timeline of these discoveries highlights a gradual progression from the recognition of urobilin as a urinary pigment to the appreciation of its complex stereochemistry.

Metabolic Pathways and Formation of Enantiomers

The formation of urobilin enantiomers is a multi-step process that begins with the breakdown of heme and involves crucial transformations by the gut microbiota.

Heme Catabolism to Bilirubin (B190676)

The journey begins with the breakdown of heme from senescent red blood cells in the reticuloendothelial system. Heme is first converted to biliverdin (B22007), which is then reduced to bilirubin.[4] Unconjugated bilirubin is transported to the liver bound to albumin. In the liver, it is conjugated with glucuronic acid to form water-soluble bilirubin diglucuronide, which is then excreted into the intestines via the bile.

The Role of Gut Microbiota in Urobilinogen Formation

In the terminal ileum and colon, the gut microbiota plays a pivotal role. Bacterial enzymes, specifically bilirubin reductase, deconjugate and reduce bilirubin to a series of colorless tetrapyrrolic compounds known as urobilinogens.[4] The three main urobilinogens are i-urobilinogen (mesobilirubinogen), d-urobilinogen (B93525), and l-stercobilinogen.

Oxidation to Urobilins and Enterohepatic Circulation

A portion of the urobilinogens is reabsorbed from the intestine into the portal circulation (enterohepatic circulation) and carried back to the liver, where most of it is re-excreted into the bile. A small fraction escapes hepatic uptake, enters the systemic circulation, and is filtered by the kidneys to be excreted in the urine. Upon exposure to air, the colorless urobilinogens are oxidized to the colored urobilins, giving urine its yellow hue.[4] The urobilinogen remaining in the colon is oxidized to stercobilin (B1237259), which imparts the characteristic brown color to feces.

The specific composition of the gut microbiome is thought to influence the relative production of the different urobilinogen stereoisomers, which in turn determines the enantiomeric composition of the excreted urobilins.

Metabolic Pathway of Urobilin Formation

Caption: Metabolic pathway from heme to the formation of urobilins and stercobilin.

Urobilin-Albumin Interaction

Recent studies have shown that urobilin, similar to bilirubin, binds to albumin for transport in the circulation.[5][6][7][8][9] In silico docking studies suggest that urobilin and bilirubin may have distinct binding sites on the albumin molecule, although some overlap exists.[5][6] This interaction is crucial for the transport of reabsorbed urobilin from the portal circulation to the liver and kidneys.

Urobilin and Bilirubin Binding to Albumin

Caption: Schematic of bilirubin and urobilin binding to human serum albumin.

Experimental Protocols for Isolation and Separation

The isolation and separation of urobilin enantiomers require a multi-step approach, often starting with extraction from biological matrices followed by chromatographic separation.

Extraction of Urobilinoids from Feces (Adapted from C.J. Watson)

This protocol is based on the classical methods developed by C.J. Watson for the initial isolation of urobilinoids.[1]

-

Sample Preparation: A fresh fecal sample is homogenized with distilled water.

-

Acidification and Extraction: The homogenate is acidified with glacial acetic acid and extracted with petroleum ether to remove fats.

-

Urobilinogen Extraction: The aqueous layer is then extracted with diethyl ether to isolate the urobilinogens.

-

Washing and Concentration: The ether extract is washed with a saturated sodium acetate (B1210297) solution and then with water. The ether is evaporated under reduced pressure to yield a crude urobilinogen residue.

-

Crystallization of Urobilinogen: The residue is dissolved in a minimal amount of hot alcohol and allowed to crystallize in the cold. This step can be repeated for further purification.

-

Oxidation to Urobilin: The purified urobilinogen crystals are dissolved in alcohol and exposed to air and light, or treated with a mild oxidizing agent (e.g., a trace of ferric chloride) to convert them to urobilin.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomer Separation

Modern separation of urobilin enantiomers relies on chiral HPLC, which can separate molecules based on their stereochemistry.

General Principles: Chiral separation by HPLC is typically achieved using a chiral stationary phase (CSP). The enantiomers interact differently with the CSP, leading to different retention times and thus their separation.[10]

A Proposed HPLC Method:

-

Instrumentation: A standard HPLC system equipped with a UV-Vis or fluorescence detector.

-

Chiral Column: A polysaccharide-based chiral column, such as one with a cellulose (B213188) or amylose (B160209) derivative stationary phase (e.g., Chiralcel® or Chiralpak® series), is often effective for separating enantiomers of compounds with multiple chiral centers.

-

Mobile Phase: A non-polar mobile phase, such as a mixture of hexane (B92381) and isopropanol, is commonly used for normal-phase chiral separations. The exact ratio may need to be optimized. For reversed-phase chiral HPLC, a mixture of acetonitrile (B52724) and water or a buffer can be employed.

-

Detection: Urobilins exhibit strong absorbance in the visible region, typically around 490-500 nm.[11] Fluorescence detection can also be used for enhanced sensitivity.

-

Sample Preparation: The extracted and oxidized urobilin sample is dissolved in the mobile phase before injection.

-

Optimization: The separation can be optimized by adjusting the mobile phase composition, flow rate, and column temperature.

Workflow for Urobilin Enantiomer Separation

Caption: General workflow for the isolation and separation of urobilin enantiomers.

Physicochemical and Chiroptical Properties

The enantiomers of urobilin and related compounds exhibit distinct physicochemical and chiroptical properties.

Quantitative Data

| Property | d-Urobilin | l-Stercobilin (l-Urobilin) | i-Urobilin (racemic) | Reference(s) |

| Molecular Formula | C₃₃H₄₂N₄O₆ | C₃₃H₄₆N₄O₆ | C₃₃H₄₄N₄O₆ | [4] |

| Molar Mass ( g/mol ) | 590.71 | 594.74 | 592.72 | [4] |

| Appearance | Yellow-orange crystals | Yellow-orange crystals | Yellow-orange crystals | |

| Melting Point (°C) | Decomposes | Decomposes | Decomposes | |

| Specific Rotation ([α]D) | High positive value | High negative value | Optically inactive | [12] |

| λmax (in CHCl₃, nm) | ~499 | ~496 | ~498 | [11] |

| Molar Absorptivity (ε) | High | High | High | [13][14][15][16] |

Note: Specific numerical values for specific rotation and molar absorptivity can vary depending on the solvent and experimental conditions. The table provides a general comparison.

Chiroptical Properties

The optical activity of urobilin enantiomers has been extensively studied using techniques such as optical rotatory dispersion (ORD) and circular dichroism (CD).

-

Optical Rotatory Dispersion (ORD): ORD measures the change in optical rotation as a function of wavelength. The ORD curves of d-urobilin and l-stercobilin are mirror images of each other, exhibiting strong Cotton effects in the region of their visible absorption bands.

-

Circular Dichroism (CD): CD measures the differential absorption of left and right circularly polarized light. The CD spectra of the urobilin enantiomers provide detailed information about their absolute configuration and solution conformation. Studies have shown that the conformation of these molecules, and thus their CD spectra, can be sensitive to the solvent and temperature.[17]

Conclusion and Future Directions

The discovery and characterization of urobilin enantiomers have significantly advanced our understanding of heme metabolism and the role of the gut microbiome. The ability to separate and quantify these stereoisomers opens up new avenues for clinical diagnostics and research. Future work in this area may focus on:

-

Developing more sensitive and high-throughput methods for the routine analysis of urobilin enantiomers in clinical samples.

-

Further elucidating the specific microbial enzymes and pathways responsible for the formation of different urobilinogen stereoisomers.

-

Investigating the potential diagnostic and prognostic value of the d/l ratio of urobilins in various diseases.

-

Exploring the biological activities of individual urobilin enantiomers.

This in-depth guide provides a solid foundation for researchers and professionals seeking to delve into the fascinating world of urobilin stereochemistry. The provided methodologies and data serve as a starting point for further investigation and innovation in this important area of biomedical science.

References

- 1. A simple method of isolation of crystalline stercobilin or urobilin from feces - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ebm-journal.org [ebm-journal.org]

- 3. The isolation of crystalline i-urobilinogen (mesobilirubinogen) from feces. Comparison with crystalline d-urobilinogen (H44) and seprartion of natural i-urobilin into optically active components - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Urobilin - Wikipedia [en.wikipedia.org]

- 5. scholars.uky.edu [scholars.uky.edu]

- 6. Urobilin Derived from Bilirubin Bioconversion Binds Albumin and May Interfere with Bilirubin Interacting with Albumin: Implications for Disease Pathology - PMC [pmc.ncbi.nlm.nih.gov]

- 7. "Urobilin Derived from Bilirubin Bioconversion Binds Albumin and May In" by Kevin I. Williams, Priyanka Suryadevara et al. [uknowledge.uky.edu]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. phx.phenomenex.com [phx.phenomenex.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis, chromatographic purification, and analysis of isomers of biliverdin IX and bilirubin IX - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Molar absorptivities of bilirubin (NIST SRM 916a) and its neutral and alkaline azopigments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Delta bilirubin: absorption spectra, molar absorptivity, and reactivity in the diazo reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Circular dichroism studies at variable temperature: urobilinoid conformation - PubMed [pubmed.ncbi.nlm.nih.gov]

The Core Biosynthesis of (+)-Urobilin from Bilirubin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the biosynthetic pathway culminating in the formation of (+)-urobilin from bilirubin (B190676). Central to this process is the crucial role of the gut microbiome, particularly the recently identified enzyme, bilirubin reductase (BilR), which catalyzes the conversion of bilirubin to urobilinogen (B88839). This document details the sequential enzymatic reactions, presents available quantitative data, outlines key experimental protocols for analysis and enzyme characterization, and provides visual representations of the core pathways and workflows. This guide is intended to serve as a comprehensive resource for researchers in hepatology, gastroenterology, and pharmacology, as well as for professionals engaged in the development of therapeutics targeting the gut-liver axis.

The Biosynthetic Pathway: From Heme to (+)-Urobilin

The biosynthesis of (+)-urobilin is a multi-stage process that begins with the catabolism of heme and concludes with microbial metabolism in the gut. The pathway involves both human and microbial enzymes acting in succession.

Heme Catabolism to Bilirubin

The initial steps of this pathway occur primarily in reticuloendothelial cells, such as macrophages, in the spleen and liver.

-

Heme to Biliverdin (B22007): Heme is first oxidized by the enzyme heme oxygenase (HO-1) , leading to the cleavage of the heme ring to form biliverdin, a green pigment, along with the release of iron and carbon monoxide.

-

Biliverdin to Bilirubin: The water-soluble biliverdin is then rapidly reduced to bilirubin, an orange-yellow pigment, by the cytosolic enzyme biliverdin reductase (BVR) . This reaction is dependent on NADPH or NADH as a cofactor.[1][2]

Hepatic Processing of Bilirubin

Unconjugated bilirubin (UCB) is lipophilic and is transported in the blood bound to albumin to the liver.[3]

-

Hepatic Uptake: The bilirubin-albumin complex is taken up by hepatocytes.

-

Conjugation: Inside the hepatocyte, the enzyme UDP-glucuronosyltransferase 1A1 (UGT1A1) conjugates bilirubin with glucuronic acid, forming bilirubin monoglucuronide and diglucuronide.[4][5] This process, known as glucuronidation, renders the bilirubin water-soluble, a prerequisite for its excretion into bile.

Intestinal Conversion to Urobilinogen

Conjugated bilirubin is excreted into the gut as a component of bile. Here, the gut microbiota performs the final critical transformations.

-

Deconjugation: Bacterial β-glucuronidases hydrolyze the glucuronic acid moieties from conjugated bilirubin, releasing unconjugated bilirubin.

-

Reduction to Urobilinogen: The unconjugated bilirubin is then reduced to the colorless compound urobilinogen by the gut microbial enzyme bilirubin reductase (BilR) .[6][7] This recently discovered enzyme is encoded by several gut bacteria, predominantly from the Firmicutes phylum.[6][8] BilR is responsible for the complete reduction of bilirubin's double bonds to single bonds.[9]

Formation of (+)-Urobilin

A portion of the urobilinogen formed in the intestine is reabsorbed into the bloodstream and transported to the kidneys.

-

Oxidation to Urobilin: In the presence of air (oxygen), the reabsorbed urobilinogen is oxidized to (+)-urobilin, the pigment that gives urine its characteristic yellow color.[3]

The majority of urobilinogen in the gut is further metabolized by microbes to stercobilinogen, which is then oxidized to stercobilin, the pigment responsible for the brown color of feces.

Visualization of the Biosynthetic Pathway

The following diagram illustrates the sequential conversion of heme to (+)-urobilin.

References

- 1. Kinetic properties and regulation of biliverdin reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. eclinpath.com [eclinpath.com]

- 3. teachmephysiology.com [teachmephysiology.com]

- 4. researchgate.net [researchgate.net]

- 5. Bilirubin glucuronidation revisited: proper assay conditions to estimate enzyme kinetics with recombinant UGT1A1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. BilR is a gut microbial enzyme that reduces bilirubin to urobilinogen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery of the gut microbial enzyme responsible for bilirubin reduction to urobilinogen - PMC [pmc.ncbi.nlm.nih.gov]

- 8. biorxiv.org [biorxiv.org]

- 9. Humans Rely on Gut Bacteria for an Enzyme that Prevents Jaundice | The Scientist [the-scientist.com]

The Gut Microbiota's Crucial Role in (+)-Urobilin Formation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The intricate interplay between the host and its gut microbiota is a rapidly expanding frontier in biomedical research. A key aspect of this symbiotic relationship is the microbial metabolism of host-derived compounds, a process with profound implications for human health and disease. One such critical transformation is the conversion of bilirubin (B190676), a product of heme catabolism, to (+)-urobilin, the compound responsible for the characteristic color of urine. This technical guide provides an in-depth exploration of the gut microbiota's central role in this process, detailing the key bacterial players, the enzymatic machinery, and the associated signaling pathways. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals investigating the gut-liver axis, microbial enzymology, and the therapeutic potential of targeting these pathways.

The Biochemical Pathway: From Bilirubin to (+)-Urobilin

The formation of (+)-urobilin is a multi-step process initiated in the gut lumen, where conjugated bilirubin, excreted from the liver via bile, is first deconjugated by bacterial β-glucuronidases. The resulting unconjugated bilirubin is then reduced by a recently discovered microbial enzyme, bilirubin reductase (BilR) , to the colorless intermediate, urobilinogen (B88839).[1][2] Urobilinogen can be further metabolized by the gut microbiota to stercobilinogen, which is oxidized to stercobilin (B1237259) and excreted in feces, giving it its brown color. A portion of the urobilinogen is reabsorbed into the enterohepatic circulation, transported to the kidneys, and auto-oxidized to the orange-yellow pigment (+)-urobilin, which is then excreted in urine.[2][3]

The key enzymatic step in this pathway, the reduction of bilirubin to urobilinogen, is exclusively performed by the gut microbiota.[1] The enzyme responsible, BilR, is a member of the NAD(P)H-dependent oxidoreductase family.[4]

Key Bacterial Players

The capacity to reduce bilirubin is not ubiquitous among gut bacteria but is predominantly found within the Firmicutes phylum.[1][2] Several species have been identified as key contributors to urobilinogen formation, including:

-

Clostridium ramosum[5]

-

Clostridioides difficile[5]

-

Bacteroides fragilis[5]

-

Ruminococcus gnavus[2]

-

Clostridium symbiosum[2]

The prevalence and activity of these bacteria within an individual's gut microbiome can significantly influence their capacity for bilirubin metabolism and, consequently, their systemic bilirubin and urobilin (B239242) levels.

Quantitative Data on Bilirubin Reduction

The following table summarizes representative quantitative data on the bilirubin reduction capabilities of various gut microbial species. This data is crucial for understanding the relative contributions of different bacteria to urobilinogen formation and for designing targeted interventions.

| Bacterial Species | Substrate | Product | Conversion Rate/Efficiency | Reference |

| Clostridium perfringens | Bilirubin | Urobilinogen species | Not specified, but identified as a potent reducer. | [6] |

| Ruminococcus gnavus CC55_001C | Bilirubin | Urobilinogen | Positive fluorescence assay indicating reduction. | [2] |

| Clostridium symbiosum WAL-14163 | Bilirubin | Urobilinogen | Positive fluorescence assay indicating reduction. | [2] |

| Clostridium sp. M62/1 | Bilirubin | Urobilinogen | Positive fluorescence assay indicating reduction. | [2] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the role of gut microbiota in (+)-urobilin formation.

Anaerobic Cultivation of Gut Bacteria

Objective: To culture obligate anaerobic gut bacteria for subsequent analysis of bilirubin metabolism.

Materials:

-

Anaerobic chamber (e.g., with an atmosphere of 5% H₂, 10% CO₂, and 85% N₂)

-

Pre-reduced, anaerobically sterilized culture media (e.g., Brain Heart Infusion-Supplemented [BHIS] broth)

-

Bacterial strains of interest (e.g., Clostridium perfringens, Ruminococcus gnavus)

-

Sterile, anaerobic culture tubes or plates

Protocol:

-

Prepare and sterilize all media and materials under strict anaerobic conditions.

-

Inside the anaerobic chamber, inoculate the pre-reduced BHIS broth with a single colony or a freezer stock of the desired bacterial strain.

-

Incubate the cultures at 37°C under anaerobic conditions for 24-48 hours, or until sufficient growth is achieved.

-

Monitor bacterial growth by measuring optical density at 600 nm (OD₆₀₀).

In Vitro Bilirubin Reduction Assay

Objective: To assess the ability of a bacterial culture or purified enzyme to reduce bilirubin to urobilinogen.

Materials:

-

Anaerobically grown bacterial culture or purified BilR enzyme

-

Bilirubin solution (dissolved in a suitable solvent like DMSO and then diluted in anaerobic buffer)

-

Anaerobic buffer (e.g., phosphate-buffered saline [PBS], pH 7.2)

-

NADPH or NADH solution

-

Ehrlich's reagent (p-dimethylaminobenzaldehyde in acidic solution)

-

Spectrophotometer

Protocol:

-

In an anaerobic environment, mix the bacterial culture or purified enzyme with the bilirubin solution and NADPH/NADH in an anaerobic cuvette or microplate.

-

Incubate the reaction mixture at 37°C for a defined period (e.g., 1-24 hours).

-

To detect urobilinogen formation, add Ehrlich's reagent to the reaction mixture. A pink-red color change indicates the presence of urobilinogen.

-

Quantify the urobilinogen concentration by measuring the absorbance at the appropriate wavelength (typically around 560-570 nm) and comparing it to a standard curve of known urobilinogen concentrations.

Fluorescence-Based Assay for Bilirubin Reduction

Objective: To screen for bilirubin-reducing activity in bacterial cultures.

Materials:

-

Anaerobically grown bacterial cultures in media supplemented with bilirubin.

-

Iodine solution.

-

Fluorometer.

Protocol:

-

Grow bacterial strains in an appropriate anaerobic medium containing bilirubin.

-

After incubation, add an iodine solution to the cultures. The iodine will react with any urobilinogen present to form a fluorescent compound.

-

Measure the fluorescence of the samples using a fluorometer with appropriate excitation and emission wavelengths.

-

An increase in fluorescence compared to a no-bacteria control indicates bilirubin reduction.[2]

LC-MS/MS Analysis of Bilirubin Metabolites

Objective: To definitively identify and quantify bilirubin and its metabolites, including urobilinogen.

Materials:

-

Supernatant from bacterial cultures incubated with bilirubin

-

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

-

Appropriate chromatography column (e.g., C18)

-

Mobile phases (e.g., water with formic acid and acetonitrile (B52724) with formic acid)

-

Standards for bilirubin and urobilinogen

Protocol:

-

Centrifuge the bacterial culture to pellet the cells and collect the supernatant.

-

Inject the supernatant onto the LC-MS/MS system.

-

Separate the compounds using a suitable gradient of the mobile phases.

-

Detect and identify the compounds based on their retention times and mass-to-charge ratios (m/z) compared to the standards.

-

Quantify the concentration of each metabolite using the peak areas from the chromatograms.

Signaling Pathways

The metabolism of bilirubin by the gut microbiota has significant implications for host signaling pathways, particularly through the modulation of nuclear receptors.

Bilirubin and the Aryl Hydrocarbon Receptor (AhR)

Bilirubin is a known endogenous ligand for the Aryl Hydrocarbon Receptor (AhR), a transcription factor that plays a crucial role in regulating xenobiotic metabolism, immune responses, and gut homeostasis.[7][8] The binding of bilirubin to AhR can modulate the expression of target genes, influencing various physiological processes.

Caption: Bilirubin activation of the Aryl Hydrocarbon Receptor (AhR) signaling pathway.

Gut-Liver Axis and Farnesoid X Receptor (FXR) Signaling

The gut-liver axis is a bidirectional communication network crucial for maintaining metabolic homeostasis. Bile acids, which are co-metabolized with bilirubin, are key signaling molecules in this axis, primarily through their interaction with the Farnesoid X Receptor (FXR).[9][10] While direct binding of urobilinogen to FXR is not well-established, the overall process of bilirubin and bile acid metabolism by the gut microbiota profoundly influences FXR activity in both the intestine and the liver, thereby regulating lipid and glucose metabolism.

Caption: Overview of the gut-liver axis involving bilirubin and bile acid metabolism.

Conclusion and Future Directions

The formation of (+)-urobilin is a clear example of the essential metabolic functions provided by our gut microbial symbionts. The recent identification of bilirubin reductase has opened new avenues for research into the intricate mechanisms governing bilirubin homeostasis and its impact on host health. For professionals in drug development, the enzymes and bacteria involved in this pathway represent novel therapeutic targets. Modulating the activity of BilR or the abundance of key bilirubin-reducing bacteria could offer innovative strategies for managing conditions associated with hyperbilirubinemia, such as jaundice, as well as influencing broader metabolic and inflammatory diseases through the gut-liver axis. Further research is warranted to fully elucidate the regulatory networks governing BilR expression and activity, and to explore the full spectrum of signaling molecules produced by the gut microbiota from bilirubin and their downstream effects on the host.

References

- 1. Discovery of the gut microbial enzyme responsible for bilirubin reduction to urobilinogen - PMC [pmc.ncbi.nlm.nih.gov]

- 2. BilR is a gut microbial enzyme that reduces bilirubin to urobilinogen - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2024.sci-hub.st [2024.sci-hub.st]

- 4. benchchem.com [benchchem.com]

- 5. Bilirubin in the Liver to Gut Signaling Axis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Activation of the Ah receptor signal transduction pathway by bilirubin and biliverdin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Inhibition of farnesoid X receptor signaling shows beneficial effects in human obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Farnesoid X receptor–Acting through bile acids to treat metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to (+)-Urobilin Metabolism in the Gut-Liver-Kidney Axis

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Urobilin, a yellow-orange tetrapyrrole, is a terminal product of heme catabolism. Its metabolism is intricately linked to the physiological functions of the gut microbiota, liver, and kidneys, forming a complex axis that is crucial for systemic homeostasis. Dysregulation of this axis can lead to altered urobilin (B239242) levels, which are increasingly recognized as a potential biomarker for various pathological conditions, including liver diseases, hemolytic anemias, and cardiovascular disorders. This technical guide provides a comprehensive overview of (+)-urobilin metabolism, detailing the biochemical pathways, analytical methodologies for its quantification, and its emerging role in disease signaling.

Introduction

The journey of (+)-urobilin begins with the breakdown of heme, primarily from senescent erythrocytes, into bilirubin (B190676). This process, central to the body's waste management, involves a series of enzymatic transformations that span across multiple organ systems. The gut-liver-kidney axis plays a pivotal role in the processing and excretion of these heme-derived metabolites. Understanding the intricacies of (+)-urobilin metabolism within this axis is essential for leveraging it as a diagnostic and therapeutic target in drug development and clinical research.

The Metabolic Pathway of (+)-Urobilin

The formation of (+)-urobilin is a multi-step process involving both human and microbial enzymes.

Hepatic Conjugation of Bilirubin

Unconjugated bilirubin, a lipophilic and potentially toxic compound, is transported to the liver bound to albumin. In the hepatocytes, it undergoes conjugation with glucuronic acid, a reaction catalyzed by the enzyme UDP-glucuronosyltransferase 1A1 (UGT1A1). This process renders bilirubin water-soluble, forming bilirubin mono- and di-glucuronides, which are then secreted into the bile.

Intestinal Conversion by Gut Microbiota

Conjugated bilirubin is excreted into the intestinal lumen via the biliary tract. In the distal ileum and colon, gut bacteria, primarily from the Firmicutes phylum, play a crucial role in its further metabolism. Bacterial β-glucuronidases first deconjugate the bilirubin glucuronides. The resulting unconjugated bilirubin is then reduced by a recently discovered microbial enzyme, bilirubin reductase (BilR), to the colorless urobilinogen (B88839).[1] A portion of this urobilinogen is further reduced to stercobilinogen, which upon oxidation to stercobilin, imparts the characteristic brown color to feces.[2]

Enterohepatic Circulation

A significant fraction of the urobilinogen formed in the gut is reabsorbed into the portal circulation and transported back to the liver.[3] This enterohepatic circulation allows for the efficient re-processing and excretion of these metabolites. In a healthy liver, most of the reabsorbed urobilinogen is taken up by hepatocytes and re-excreted into the bile.

Renal Excretion

A small portion of the urobilinogen that escapes hepatic clearance enters the systemic circulation and is filtered by the kidneys. In the urine, urobilinogen is oxidized to the yellow-orange pigment (+)-urobilin, which contributes to the characteristic color of urine.[2][4] The renal excretion of urobilinogen is influenced by urinary pH, with alkaline urine promoting its excretion.[3]

Quantitative Analysis of (+)-Urobilin and its Precursors

Accurate quantification of (+)-urobilin and its precursors in biological matrices is crucial for clinical diagnostics and research. Various methods, ranging from classical colorimetric assays to modern chromatographic techniques, are employed.

| Analyte | Matrix | Method | Normal Range/Value | Pathological Changes |

| Urobilinogen | Urine | Dipstick (semi-quantitative), Spectrophotometry (Ehrlich's reagent) | 0.2 - 1.0 mg/dL[5][6] | Increased: Hemolytic anemia, liver disease (hepatitis, cirrhosis)[7][8]. Decreased/Absent: Biliary obstruction, severe cholestasis.[1][7] |

| Urobilin | Urine | Spectrofluorometry, HPLC-UV | < 4 mg/day | Increased: Hemolytic anemia, liver disease. |

| Stercobilinogen | Feces | Spectrophotometry (Ehrlich's reagent) | 40 - 280 mg/day[2] | Increased: Hemolytic anemia. Decreased/Absent: Biliary obstruction (acholic stools).[7] |

| Urobilinogen | Plasma/Serum | Spectrophotometry, LC-MS/MS | Trace amounts | Increased: Liver disease, hemolytic anemia. |

Experimental Protocols

Spectrophotometric Determination of Urinary Urobilinogen (Ehrlich's Reaction)

This method is based on the reaction of urobilinogen with p-dimethylaminobenzaldehyde (Ehrlich's reagent) in an acidic medium to produce a red-colored complex.

Protocol:

-

Sample Preparation: Use a fresh, random urine sample.

-

Reagent Preparation: Prepare Ehrlich's reagent by dissolving 2 g of p-dimethylaminobenzaldehyde in 100 mL of 20% concentrated hydrochloric acid.

-

Reaction: To 5 mL of urine, add 0.5 mL of Ehrlich's reagent.

-

Incubation: Mix and let the reaction proceed for 5-10 minutes at room temperature.

-

Measurement: Measure the absorbance of the resulting pink-to-red color at a wavelength of 560-580 nm using a spectrophotometer.

-

Quantification: Compare the absorbance to a standard curve prepared with known concentrations of urobilinogen.

Spectrofluorometric Determination of Urinary Urobilin (Schlesinger's Test)

This qualitative to semi-quantitative method relies on the formation of a green fluorescent zinc-urobilin complex.

Protocol:

-

Sample Preparation: Use a fresh urine sample. If urobilinogen is to be measured as urobilin, it must first be oxidized.

-

Oxidation (Optional): To 10 mL of urine, add a few drops of Lugol's iodine solution and let it stand for 10 minutes to oxidize urobilinogen to urobilin.

-

Reagent Preparation: Prepare Schlesinger's reagent by creating a saturated solution of zinc acetate (B1210297) in ethanol.

-

Reaction: Mix the oxidized urine with an equal volume of Schlesinger's reagent.

-

Filtration: Filter the mixture to obtain a clear filtrate.

-

Detection: Observe the filtrate for a green fluorescence under UV light. The intensity of the fluorescence is proportional to the urobilin concentration.

High-Performance Liquid Chromatography (HPLC) for Urobilinoids

HPLC methods offer superior separation and quantification of urobilin and its related compounds.

Workflow:

-

Sample Preparation:

-

Urine: Acidify the urine sample and perform solid-phase extraction (SPE) using a C18 cartridge to concentrate the urobilinoids.

-

Feces: Homogenize the fecal sample in a suitable solvent (e.g., ethanol/HCl), centrifuge, and filter the supernatant. The extract may require further cleanup by SPE.

-

-

Chromatographic Separation:

-

Column: A reversed-phase C18 column is typically used.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is commonly employed.

-

-

Detection:

-

UV-Vis Detector: Monitor the eluent at the maximum absorption wavelength for urobilin (around 490 nm).

-

Fluorescence Detector: For enhanced sensitivity, a fluorescence detector can be used, with excitation and emission wavelengths set appropriately for the zinc-urobilin complex if formed post-column.

-

-

Quantification: Calibrate the system using certified standards of urobilin and stercobilin.

Signaling Pathways and Physiological Relevance

Emerging evidence suggests that (+)-urobilin and its precursors are not merely waste products but may also act as signaling molecules, particularly in the context of cardiovascular and metabolic diseases.

Association with Cardiovascular Disease

Several metabolomic studies have identified a positive correlation between circulating levels of urobilin and an increased risk of heart failure. Higher urobilin concentrations have been associated with reduced left ventricular ejection fraction. While the precise mechanisms are still under investigation, it is hypothesized that urobilin may contribute to endothelial dysfunction. One potential pathway involves the modulation of endothelial nitric oxide synthase (eNOS) activity and the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway.

Transporters in the Gut-Liver-Kidney Axis

The movement of urobilinogen and its conjugates across cellular membranes is facilitated by a variety of transporters.

-

Intestinal Absorption: The exact mechanisms for the intestinal reabsorption of urobilinogen are not fully elucidated but are thought to involve passive diffusion and potentially carrier-mediated transport.

-

Hepatic Uptake: In the liver, the organic anion-transporting polypeptides OATP1B1 and OATP1B3 are involved in the uptake of various endogenous compounds and drugs from the portal blood. While their specific role in urobilinogen transport is an area of active research, they are known to transport bilirubin conjugates.

-

Renal Excretion: The renal handling of urobilinogen involves glomerular filtration, tubular secretion, and pH-dependent passive reabsorption. The organic anion transporters (OATs), such as OAT1 and OAT3, located on the basolateral membrane of renal proximal tubule cells, are candidates for mediating the tubular secretion of urobilinogen from the blood into the tubular fluid.[1]

Conclusion

The metabolism of (+)-urobilin through the gut-liver-kidney axis is a complex and dynamic process that is integral to human health. This guide has provided a detailed overview of the metabolic pathways, quantitative analytical techniques, and the emerging physiological significance of urobilin. For researchers and professionals in drug development, a thorough understanding of this axis is paramount for the identification of novel biomarkers, the assessment of drug-induced liver injury, and the exploration of new therapeutic avenues targeting the gut microbiome and its metabolic functions. Further research into the specific transporters and signaling pathways modulated by urobilin and its precursors will undoubtedly unveil new opportunities for therapeutic intervention in a range of diseases.

References

- 1. Urobilinogen Bilirubin, Urine - Urinalysis - Lab Results explained | HealthMatters.io [healthmatters.io]

- 2. Stercobilinogen - Wikipedia [en.wikipedia.org]

- 3. Organic anion-transporting polypeptide 2B1 knockout and humanized mice; insights into the handling of bilirubin and drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Bilirubin - Wikipedia [en.wikipedia.org]

- 5. manhattanmedicalarts.com [manhattanmedicalarts.com]

- 6. mitohealth.com [mitohealth.com]

- 7. Jaundice - Wikipedia [en.wikipedia.org]

- 8. thebloodproject.com [thebloodproject.com]

An In-depth Technical Guide on the Physiological Function of (+)-Urobilin in Humans

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Urobilin, a terminal product of heme catabolism, has long been considered primarily a metabolic waste product responsible for the characteristic yellow color of urine. However, emerging research is beginning to shed light on its potential physiological roles beyond simple excretion. This technical guide provides a comprehensive overview of the current understanding of (+)-urobilin's function in the human body. It details its biosynthesis and metabolism, presents quantitative data on its levels in various biological matrices in health and disease, and outlines experimental protocols for its quantification. Furthermore, this guide explores the nascent research into its biological activities, including its potential roles in inflammation and gut barrier function, and visualizes the key pathways and experimental workflows. While much of the cytoprotective and antioxidant activity is attributed to its precursor, bilirubin (B190676), recent studies on urobilinogen (B88839), the immediate precursor to urobilin, suggest a more complex and potentially bioactive role for these terminal tetrapyrroles.

Introduction

Urobilin is a linear tetrapyrrole generated from the breakdown of heme.[1] The primary circulating bile pigment, bilirubin, is conjugated in the liver and excreted into the intestines.[2] In the gut, intestinal microflora, particularly species from the Firmicutes phylum, metabolize bilirubin.[2][3] A key enzyme in this process, bilirubin reductase (BilR), converts bilirubin to the colorless urobilinogen.[3] A portion of this urobilinogen is reabsorbed from the intestine into the portal circulation, where it is transported to the liver and kidneys.[4] Upon exposure to air, urobilinogen is oxidized to form the yellow-pigmented (+)-urobilin, which is then excreted in the urine.[4] The remainder of the urobilinogen in the gut is converted to stercobilin, which gives feces its brown color.[5] While the pathway of its formation and excretion is well-established, the specific physiological functions of (+)-urobilin in humans are an active area of investigation. This guide aims to synthesize the current knowledge for researchers in the field.

Biosynthesis and Metabolism of (+)-Urobilin

The formation of (+)-urobilin is the final step in the catabolism of heme, a process integral to the recycling of senescent erythrocytes.

-

Heme to Bilirubin: Heme is first catabolized to biliverdin (B22007) by the enzyme heme oxygenase. Biliverdin is then reduced to unconjugated bilirubin by biliverdin reductase.[6]

-

Hepatic Conjugation and Excretion: Unconjugated bilirubin is transported to the liver bound to albumin. In the liver, the enzyme UDP-glucuronosyltransferase 1A1 (UGT1A1) conjugates bilirubin with glucuronic acid, making it water-soluble.[2] Conjugated bilirubin is then excreted into the bile.[2]

-

Intestinal Conversion by Gut Microbiota: In the terminal ileum and colon, gut bacteria deconjugate and reduce bilirubin to urobilinogen.[2] The recently identified enzyme bilirubin reductase (BilR), primarily found in Firmicutes species, is responsible for this conversion.[3]

-

Enterohepatic Circulation and Renal Excretion: A portion of the urobilinogen is reabsorbed from the gut into the portal circulation and returns to the liver, completing the enterohepatic circulation.[4] The reabsorbed urobilinogen that is not taken up by the liver enters systemic circulation and is filtered by the kidneys.[4]

-

Oxidation to Urobilin: In the urine, the colorless urobilinogen is oxidized to the yellow-colored (+)-urobilin upon exposure to air.[4]

References

- 1. Factors Influencing Urobilinogen Levels |Sprint Diagnostics [sprintdiagnostics.in]

- 2. Discovery of the gut microbial enzyme responsible for bilirubin reduction to urobilinogen - PMC [pmc.ncbi.nlm.nih.gov]

- 3. BilR is a gut microbial enzyme that reduces bilirubin to urobilinogen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Urobilinogen - Wikipedia [en.wikipedia.org]

- 5. Bilirubin - Wikipedia [en.wikipedia.org]

- 6. discovery.researcher.life [discovery.researcher.life]

Preliminary Studies on the Biological Activity of Urobilin and its Precursor, Urobilinogen: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature to date provides limited information specifically on the biological activity of (+)-urobilin. The majority of available research focuses on its precursor, urobilinogen (B88839), or does not specify the stereoisomer of urobilin (B239242). This guide consolidates the current understanding of the biological activities attributed to urobilinogen and urobilin in general, providing detailed experimental protocols for their assessment.

Antioxidant Activity of Urobilinogen

Urobilinogen, the immediate precursor to urobilin, has demonstrated notable antioxidant properties. Studies have shown its capacity to scavenge free radicals, suggesting a protective role against oxidative stress.

Quantitative Data: Radical Scavenging Activity

The antioxidant capacity of urobilinogen has been compared to other known antioxidants using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.

| Compound | DPPH Radical Scavenging Activity (%) |

| i-Urobilinogen | 72 |

| α-Tocopherol | Not specified in retrieved results |

| Bilirubin | Not specified in retrieved results |

| β-Carotene | Not specified in retrieved results |

| Data sourced from studies on i-urobilinogen, a stereoisomer of urobilinogen.[1][2] |

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol is adapted for the assessment of the antioxidant activity of urobilinogen.

Objective: To determine the free radical scavenging capacity of urobilinogen.

Materials:

-

Urobilinogen sample

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol (B129727) (spectrophotometric grade)

-

Positive control (e.g., Ascorbic acid, Trolox)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 517 nm

Procedure:

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly made and kept in the dark to prevent degradation.

-

Sample Preparation: Dissolve the urobilinogen sample in methanol to prepare a stock solution. Create a series of dilutions from the stock solution to determine the IC50 value.

-

Assay:

-

In a 96-well microplate, add 100 µL of the diluted urobilinogen samples to the wells.

-

For the blank, add 100 µL of methanol.

-

For the positive control, add 100 µL of the diluted positive control solution.

-

Add 100 µL of the 0.1 mM DPPH solution to all wells.

-

-

Incubation: Incubate the microplate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:

Where:

-

A_control is the absorbance of the DPPH solution without the sample.

-

A_sample is the absorbance of the DPPH solution with the sample.

-

Proposed Antioxidant Mechanism of Urobilinogen

The antioxidant activity of urobilinogen is attributed to its ability to donate a hydrogen atom, thereby neutralizing free radicals.[1][2] The C10 methylene (B1212753) bridge in the urobilinogen molecule is thought to be the primary site of this activity.[1][2]

Caption: Urobilinogen donates a hydrogen atom to neutralize free radicals.

Pro-inflammatory Activity of Urobilinogen

In contrast to its antioxidant properties, urobilinogen has also been implicated in pro-inflammatory responses, particularly in the context of severe alcoholic hepatitis.[3] It has been shown to activate neutrophils and increase cellular permeability.[3]

Experimental Protocol: Neutrophil Permeability Assay

This protocol is a hypothetical adaptation for assessing the effect of urobilinogen on neutrophil permeability.

Objective: To determine if urobilinogen increases the permeability of neutrophils to inflammatory molecules.

Materials:

-

Isolated human neutrophils

-

Urobilinogen

-

Lipopolysaccharide (LPS) or Phorbol 12-myristate 13-acetate (PMA) as a positive control for inflammation

-

Fluorescently labeled marker (e.g., FITC-dextran)

-

Cell culture medium

-

96-well black, clear-bottom microplate

-

Fluorescence microplate reader

Procedure:

-

Cell Seeding: Seed isolated human neutrophils in a 96-well black, clear-bottom microplate.

-

Treatment:

-

Treat the cells with varying concentrations of urobilinogen.

-

Include a control group with no treatment.

-

Include a positive control group treated with LPS or PMA.

-

Include a group treated with a combination of urobilinogen and LPS/PMA.

-

-

Addition of Fluorescent Marker: Add a fluorescently labeled marker (e.g., FITC-dextran) to all wells.

-

Incubation: Incubate the plate for a specified period (e.g., 4-24 hours).

-

Measurement: Measure the fluorescence intensity in the supernatant of each well. An increase in fluorescence in the supernatant indicates increased cell permeability.

Signaling Pathways Implicated in Urobilinogen-Induced Inflammation

Research suggests that the pro-inflammatory effects of urobilinogen may be mediated through several signaling pathways, including TRAIL, TNF, RAC1, p38 MAPK, mTOR, and various interleukins (ILs).[3]

References

- 1. Cytotoxicity of bile salts against biliary epithelium: a study in isolated bile ductule fragments and isolated perfused rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Influence of bile acids on the cytotoxicity of chemicals in cultivated human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medrxiv.org [medrxiv.org]

An In-Depth Technical Guide to (+)-Urobilin as an Endogenous Biomarker of Heme Catabolism

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (+)-urobilin as a biomarker for heme catabolism. It covers the biochemical pathways, quantitative data, detailed experimental protocols, and the signaling implications of heme degradation products. This document is intended to serve as a core resource for professionals in research and drug development who are investigating heme metabolism, liver function, and hemolytic disorders.

Introduction to Heme Catabolism and Urobilin (B239242)

Heme, a vital component of hemoglobin, myoglobin, and cytochromes, undergoes a multi-step catabolic process to eliminate excess or senescent heme from the body. This pathway is not only a disposal mechanism but also a source of bioactive molecules with significant physiological roles. The end products of this pathway, including urobilinoids, serve as important clinical biomarkers for assessing erythrocyte turnover and hepatobiliary function.

The breakdown of heme begins with the action of heme oxygenase (HO), the rate-limiting enzyme in this process, which cleaves the heme ring to produce biliverdin (B22007), ferrous iron (Fe²⁺), and carbon monoxide (CO).[1] Biliverdin, a green pigment, is subsequently reduced by biliverdin reductase to bilirubin (B190676), a yellow-orange pigment.[2]

Bilirubin is transported to the liver, where it is conjugated with glucuronic acid to increase its water solubility.[2] This conjugated bilirubin is then excreted into the bile and travels to the intestines. In the gut, intestinal bacteria deconjugate and reduce bilirubin to a series of colorless tetrapyrrolic compounds known as urobilinogens.[3] A significant portion of urobilinogen (B88839) is oxidized by gut bacteria to stercobilin, which gives feces its characteristic brown color.[4]

A smaller fraction of urobilinogen is reabsorbed from the gut into the portal circulation and returned to the liver in a process known as the enterohepatic circulation. While most of this reabsorbed urobilinogen is re-excreted into the bile, a small amount escapes hepatic uptake, enters the systemic circulation, and is filtered by the kidneys into the urine.[3] In the urine, urobilinogen is oxidized to urobilin, the pigment responsible for the yellow color of urine.[3]

(+)-Urobilin is a stereoisomer of urobilin. The urobilinoids, including urobilin and stercobilin, are chiral molecules, and their specific stereoisomers can provide more detailed information about the metabolic processes involved in their formation.[5] The natural form of urobilin found in urine is typically the dextrorotatory or (+) isomer, also referred to as d-urobilin (B1240174).[6]

Quantitative Data on Urobilinogen

The concentration of urobilinogen and its oxidized form, urobilin, in various biological fluids can provide valuable insights into the rate of heme catabolism and the health of the liver. Increased levels are often associated with conditions causing elevated bilirubin production, such as hemolytic anemia, or with impaired liver function, which reduces the clearance of reabsorbed urobilinogen.[6] Conversely, low or absent levels can indicate an obstruction of the bile duct, preventing bilirubin from reaching the intestines for conversion to urobilinogen.[3]

The following tables summarize the reported concentrations of urobilinogen in urine and feces under normal and pathological conditions. It is important to note that much of the available clinical data refers to total urobilinogen and is not specific to the (+)-urobilin stereoisomer.

Table 1: Urinary Urobilinogen Concentrations

| Condition | Analyte | Sample Type | Concentration Range | Reference |

| Healthy Adults | Urobilinogen | 24-hour Urine | 0.5 - 4.0 mg/day | [1] |

| Healthy Adults | Urobilinogen | Random Urine | < 1.0 mg/dL | [1] |

| Hemolytic Anemia | Urobilinogen | Urine | Increased | [6][7] |

| Liver Disease (e.g., Hepatitis, Cirrhosis) | Urobilinogen | Urine | Increased | [6] |

| Biliary Obstruction | Urobilinogen | Urine | Decreased or Absent | [3] |

Table 2: Fecal Urobilinogen (Stercobilinogen) Concentrations

| Condition | Analyte | Sample Type | Concentration Range | Reference |

| Healthy Adults | Stercobilinogen | Feces | 75 - 400 Ehrlich units/day | [1] |

| Healthy Adults | Urobilinoids | Feces | 0.7 - 3.6 mg/kg/day | [1] |

| Hemolytic Anemia | Stercobilinogen | Feces | Increased | [8] |

| Biliary Obstruction | Stercobilinogen | Feces | Decreased or Absent | [9] |

Note: Serum or plasma concentrations of urobilinogen are generally very low and not routinely measured in clinical practice. Most of the reabsorbed urobilinogen is efficiently cleared by the liver.

Experimental Protocols

Spectrophotometric Determination of Urinary Urobilinogen (Ehrlich's Reaction)

This classic method is based on the reaction of urobilinogen with p-dimethylaminobenzaldehyde (Ehrlich's reagent) in an acidic medium to form a red-colored complex, which can be quantified spectrophotometrically.

Materials:

-

Freshly voided urine sample, protected from light.

-

Ehrlich's reagent:

-

p-Dimethylaminobenzaldehyde: 4 g

-

Concentrated Hydrochloric Acid: 40 mL

-

Distilled Water: 160 mL

-

Dissolve the p-dimethylaminobenzaldehyde in the distilled water, then slowly add the concentrated hydrochloric acid. Store in a dark, glass bottle at room temperature.[1]

-

-

Test tubes

-

Pipettes

-

Spectrophotometer

Procedure:

-

Sample Collection: Collect a fresh urine sample. For quantitative analysis, a 2-hour postprandial sample (after the midday meal) is often preferred. The sample should be kept cool and protected from light to prevent the oxidation of urobilinogen to urobilin.[1]

-

Reaction Setup:

-

Label two test tubes: "Test" and "Blank".

-

Pipette 5 mL of the urine sample into each test tube.

-

-

Reagent Addition:

-

To the "Test" tube, add 0.5 mL of Ehrlich's reagent.

-

To the "Blank" tube, add 0.5 mL of concentrated hydrochloric acid.

-

-

Incubation: Mix the contents of both tubes thoroughly and let them stand at room temperature for 5 minutes.[1]

-

Measurement:

-

Set the spectrophotometer to a wavelength of 560 nm.

-

Use the "Blank" tube to zero the spectrophotometer.

-

Measure the absorbance of the "Test" tube.

-

-

Quantification: The concentration of urobilinogen can be calculated using a standard curve prepared with a known concentration of a urobilinoid standard or an artificial standard. A simplified formula for estimation is:

-

mg/dL urobilinoids = 13.7 x Absorbance at 560 nm (for a 1 cm light path) - 0.22.

-

Quality Control:

-

Run a positive control (urine spiked with a known amount of urobilinogen) and a negative control (distilled water) with each batch of samples.

-

Be aware of potential interferences:

Proposed LC-MS/MS Method for (+)-Urobilin Quantification in Plasma

Materials:

-

Plasma sample collected in EDTA-containing tubes.

-

(+)-Urobilin analytical standard.

-

Stable isotope-labeled internal standard (e.g., ¹³C₄-(+)-Urobilin).

-

Acetonitrile (B52724) (LC-MS grade).

-

Methanol (B129727) (LC-MS grade).

-

Formic acid (LC-MS grade).

-

Solid Phase Extraction (SPE) cartridges (e.g., C18).

-

UHPLC system coupled to a triple quadrupole mass spectrometer.

-

Chiral HPLC column (e.g., polysaccharide-based or macrocyclic glycopeptide-based).

Procedure:

-

Sample Preparation:

-

Thaw plasma samples on ice.

-

To 100 µL of plasma, add 10 µL of the internal standard working solution.

-

Add 300 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube.

-

-

Solid Phase Extraction (for sample clean-up and concentration):

-

Condition the C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

Load the supernatant onto the SPE cartridge.

-

Wash the cartridge with 1 mL of 5% methanol in water.

-

Elute the analyte with 1 mL of methanol.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

-

LC-MS/MS Analysis:

-

Chromatography:

-

Column: Chiral stationary phase column.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A suitable gradient to achieve separation of (+)-urobilin from other isomers and matrix components.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry (Triple Quadrupole):

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for (+)-urobilin and its internal standard. (The exact m/z values would need to be determined by infusion of the analytical standards).

-

-

-

Quantification:

-

Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte in the calibration standards.

-

Determine the concentration of (+)-urobilin in the samples from the calibration curve.

-

Validation:

-

The method should be validated according to regulatory guidelines for selectivity, sensitivity (LLOQ), linearity, accuracy, precision, recovery, matrix effect, and stability.

Signaling Pathways, Workflows, and Logical Relationships

Heme Catabolism Pathway

The breakdown of heme is a well-defined enzymatic pathway that occurs primarily in macrophages of the reticuloendothelial system.

Caption: Overview of the heme catabolism pathway from heme to urobilin and stercobilin.

Experimental Workflow: Spectrophotometric Analysis

The following diagram illustrates the workflow for the spectrophotometric determination of urinary urobilinogen.

Caption: Workflow for the spectrophotometric analysis of urinary urobilinogen.

Signaling Pathways of Heme Catabolites in Macrophages

The products of heme oxygenase activity, particularly carbon monoxide (CO), have significant signaling roles, especially in macrophages, where they modulate inflammatory responses.

Caption: Signaling pathways of heme catabolites in macrophages.

Conclusion

(+)-Urobilin, as a downstream product of heme catabolism, is a valuable endogenous biomarker. Its measurement, along with its precursor urobilinogen, provides a non-invasive tool to assess the body's rate of red blood cell turnover and the functional capacity of the hepatobiliary system. While spectrophotometric methods are well-established for the quantification of total urobilinogen, there is a need for the development and validation of stereospecific methods, such as LC-MS/MS, to further elucidate the clinical significance of specific urobilin isomers. The bioactive nature of other heme catabolites, such as carbon monoxide, highlights the importance of this pathway beyond its role in waste elimination and underscores its potential as a target for therapeutic intervention in inflammatory and oxidative stress-related diseases.

References

- 1. Intestinal colonization leading to fecal urobilinoid excretion may play a role in the pathogenesis of neonatal jaundice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. quora.com [quora.com]

- 3. Chiroptical properties of bilirubin-serum albumin binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Stercobilin - Wikipedia [en.wikipedia.org]

- 5. Quantitation of urobilinogen in feces, urine, bile and serum by direct spectrophotometry of zinc complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Structure of d-urobilin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. droracle.ai [droracle.ai]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. quora.com [quora.com]

The Natural Occurrence and Distribution of (-)-Urobilin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Urobilin (B239242), a yellow linear tetrapyrrole, is a terminal product of heme catabolism and the principal pigment responsible for the characteristic color of urine. Its precursor, urobilinogen (B88839), is formed in the intestine through the bacterial reduction of bilirubin (B190676). The presence and concentration of urobilin and its related compounds, collectively known as urobilinoids, in biological fluids and excreta are important indicators of hepatobiliary and hematological function. This technical guide provides an in-depth overview of the natural occurrence, distribution, biosynthesis, and analytical methodologies for (-)-urobilin, the naturally occurring stereoisomer. Contrary to some initial postulations, the naturally occurring form of urobilin is levorotatory[1].

Natural Occurrence and Distribution

(-)-Urobilin is primarily found in vertebrates as a metabolic byproduct of heme degradation. Its distribution is intrinsically linked to the enterohepatic circulation of bile pigments.

Biosynthesis and Metabolic Pathway

The formation of (-)-urobilin is a multi-step process initiated by the breakdown of heme from senescent erythrocytes in the reticuloendothelial system.[2]

-

Heme to Biliverdin (B22007): Heme is first oxidized by heme oxygenase to biliverdin, releasing iron and carbon monoxide.

-

Biliverdin to Bilirubin: Biliverdin is then reduced to bilirubin by biliverdin reductase.[3][4][5]

-

Bilirubin Transport and Conjugation: Unconjugated bilirubin is transported to the liver bound to albumin. In the liver, it is conjugated with glucuronic acid by the enzyme UDP-glucuronosyltransferase (UGT1A1) to form water-soluble bilirubin diglucuronide.[6]

-

Biliary Excretion: Conjugated bilirubin is excreted into the bile and subsequently released into the small intestine.

-

Bacterial Conversion to Urobilinogen: In the colon, intestinal bacteria, primarily from the Firmicutes phylum, deconjugate and reduce bilirubin to the colorless compound urobilinogen.[6][7] The key enzyme responsible for this reduction is bilirubin reductase (BilR).[1][6]

-

Formation of Urobilin and Stercobilin: A portion of the urobilinogen is oxidized to the yellow pigment urobilin, which is reabsorbed into the bloodstream.[2][8] The majority of urobilinogen in the colon is further reduced to stercobilinogen, which is then oxidized to stercobilin, the pigment that gives feces its brown color.[2][9]

Enterohepatic Circulation and Excretion